molecular formula C20H20Cl2N2O3 B12627865 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide CAS No. 919117-88-7

1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide

Cat. No.: B12627865
CAS No.: 919117-88-7
M. Wt: 407.3 g/mol
InChI Key: PFPHKQTVFHFTJR-UHFFFAOYSA-N
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Description

1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the acetyl group: Acetylation of the piperidine ring is carried out using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the phenyl group: The phenyl group is introduced through nucleophilic substitution reactions.

    Incorporation of the dichlorophenoxy group: This step involves the reaction of the phenyl group with 3,5-dichlorophenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide:

    Piperidine derivatives: A broad class of compounds with diverse biological activities.

    Phenylpiperidines: Compounds with similar structural features but different substitution patterns.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties. Its dichlorophenoxy group, in particular, may enhance its activity or selectivity in certain applications.

Properties

CAS No.

919117-88-7

Molecular Formula

C20H20Cl2N2O3

Molecular Weight

407.3 g/mol

IUPAC Name

1-acetyl-N-[2-(3,5-dichlorophenoxy)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20Cl2N2O3/c1-13(25)24-8-6-14(7-9-24)20(26)23-18-4-2-3-5-19(18)27-17-11-15(21)10-16(22)12-17/h2-5,10-12,14H,6-9H2,1H3,(H,23,26)

InChI Key

PFPHKQTVFHFTJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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